N-Benzyl-3-fluorophenylglycine
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Overview
Description
N-Benzyl-3-fluorophenylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyl group attached to the nitrogen atom, a fluorophenyl group attached to the alpha carbon, and a glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-fluorophenylglycine typically involves the reaction of benzylamine with 3-fluorobenzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with glycine or its derivatives under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-fluorophenylglycine undergoes various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of catalysts or under elevated temperatures.
Major Products Formed
Oxidation: Benzylic ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-Benzyl-3-fluorophenylglycine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-3-fluorophenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and fluorophenyl groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-3-nitrophenylglycine
- N-Benzyl-3-chlorophenylglycine
- N-Benzyl-3-bromophenylglycine
Uniqueness
N-Benzyl-3-fluorophenylglycine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding interactions compared to its analogs .
Properties
Molecular Formula |
C15H14FNO2 |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
2-(N-benzyl-3-fluoroanilino)acetic acid |
InChI |
InChI=1S/C15H14FNO2/c16-13-7-4-8-14(9-13)17(11-15(18)19)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,18,19) |
InChI Key |
QWWDSXJBEUXGSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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